molecular formula C18H17N3O2 B1677499 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide CAS No. 426219-18-3

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Cat. No. B1677499
Key on ui cas rn: 426219-18-3
M. Wt: 307.3 g/mol
InChI Key: OZPFIJIOIVJZMN-UHFFFAOYSA-N
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Patent
US08093403B2

Procedure details

20 mL of THF and 1.23 mL (3.14 mmol, 2 eq) of diisopropylethylamine were added to 2 g (3.523 mmol) of 6-[1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl]-N-methyl-2-naphtamide. 20 mL of THF was further added. 0.35 mL (4.58 mmol, 1.3 eq) of methylsulfonyl chloride was added dropwise at 2˜3° C., and the mixture was stirred at 2˜3° C. for 25 minutes. 16 mL of dimethyl sulfoxide was added dropwise at 2˜3° C., and the mixture was stirred at 0˜3° C. for 45 minutes. 0.2 mL of methylsulfonyl chloride and 0.5 mL of diisopropylethylamine were added at 0˜3° C., and the mixture was stirred at 0˜3° C. for 20 minutes. 4 mL of water was added dropwise at 0˜8° C., and the layers were separated. The aqueous layer was re-extracted with 10 mL of ethyl acetate two times, the organic layers were combined, and washed with 4 mL of an aqueous saturated sodium chloride solution two times. The material was dried with magnesium sulfate, and concentrated under reduced pressure. The concentration residue was dissolved in 15 mL of acetonitrile, and the solution was stirred at 60˜63° C. for 20 minutes. To the reaction solution were added 4.5 mL of methanol and 1.23 mL (3.14 mmol, 2 eq) of diisopropylethylamine. The mixture was stirred at 60˜63° C. for 2 hours. After cooled to 25° C., 30 mL of an aqueous saturated ammonium chloride solution and 40 mL of ethyl acetate were added, and the layers were separated. The organic layer was back extracted with 10 mL of 0.5N hydrochloric acid-aqueous saturated ammonium chloride solution. The aqueous layers were combined, a pH was adjusted to 8 with a 30% aqueous sodium hydroxide solution, followed by stirring at 25° C. for 18 hours and 15 minutes, and at 0˜5° C. for 1 hour and 25 minutes. Crystals were filtered, and washed with water. Vacuum drying (50° C.) to a constant weight afforded 0.87 g. of 6-[7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl]-N-methyl-2-naphthamide (yield 80%).
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.23 mL
Type
reactant
Reaction Step Four
Name
6-[1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl]-N-methyl-2-naphtamide
Quantity
2 g
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0.35 mL
Type
reactant
Reaction Step Five
Quantity
0.2 mL
Type
reactant
Reaction Step Six
Quantity
0.5 mL
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
reactant
Reaction Step Seven
Quantity
40 mL
Type
solvent
Reaction Step Seven
Quantity
1.23 mL
Type
reactant
Reaction Step Eight
Quantity
4.5 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(N(C(C)C)CC)(C)C.[OH:10][C:11]([C:39]1[CH:40]=[C:41]2[C:46](=[CH:47][CH:48]=1)[CH:45]=[C:44]([C:49]([NH:51][CH3:52])=[O:50])[CH:43]=[CH:42]2)([C:15]1[N:16]=[CH:17][N:18](C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH:19]=1)[CH2:12][CH2:13]O.CS(Cl)(=O)=O.[Cl-].[NH4+]>C(OCC)(=O)C.CO.O.CS(C)=O.C1COCC1>[OH:10][C:11]1([C:39]2[CH:40]=[C:41]3[C:46](=[CH:47][CH:48]=2)[CH:45]=[C:44]([C:49]([NH:51][CH3:52])=[O:50])[CH:43]=[CH:42]3)[C:15]2[N:16]([CH:17]=[N:18][CH:19]=2)[CH2:13][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.23 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
6-[1,3-dihydroxy-1-(1-trityl-1H-imidazol-4-yl)propyl]-N-methyl-2-naphtamide
Quantity
2 g
Type
reactant
Smiles
OC(CCO)(C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C=1C=C2C=CC(=CC2=CC1)C(=O)NC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0.35 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Six
Name
Quantity
0.2 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Seven
Name
Quantity
30 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Eight
Name
Quantity
1.23 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
4.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 2˜3° C. for 25 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 0˜3° C. for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 0˜3° C. for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with 10 mL of ethyl acetate two times
WASH
Type
WASH
Details
washed with 4 mL of an aqueous saturated sodium chloride solution two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The material was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The concentration residue was dissolved in 15 mL of acetonitrile
STIRRING
Type
STIRRING
Details
the solution was stirred at 60˜63° C. for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 60˜63° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was back extracted with 10 mL of 0.5N hydrochloric acid-aqueous saturated ammonium chloride solution
STIRRING
Type
STIRRING
Details
by stirring at 25° C. for 18 hours and 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
at 0˜5° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
25 minutes
Duration
25 min
FILTRATION
Type
FILTRATION
Details
Crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Vacuum drying (50° C.) to a constant weight
CUSTOM
Type
CUSTOM
Details
afforded 0.87 g

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
OC1(CCN2C=NC=C21)C=2C=C1C=CC(=CC1=CC2)C(=O)NC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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